molecular formula C24H23BrN2O4S B11071154 2-benzyl-3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B11071154
M. Wt: 515.4 g/mol
InChI Key: IQGOVZQTFCJINF-UHFFFAOYSA-N
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Description

3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce a nitro group.

    Selective Bromination: The nitrated compound is then selectively brominated to introduce a bromine atom at the desired position.

    Allylation: The brominated compound is subjected to allylation to introduce the allyloxy group.

    Reduction: Finally, the nitro group is reduced to form the desired benzothiadiazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYL]-2-BENZYL-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H23BrN2O4S

Molecular Weight

515.4 g/mol

IUPAC Name

2-benzyl-3-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C24H23BrN2O4S/c1-3-13-31-23-19(25)14-18(15-21(23)30-2)24-26-20-11-7-8-12-22(20)32(28,29)27(24)16-17-9-5-4-6-10-17/h3-12,14-15,24,26H,1,13,16H2,2H3

InChI Key

IQGOVZQTFCJINF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4)Br)OCC=C

Origin of Product

United States

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